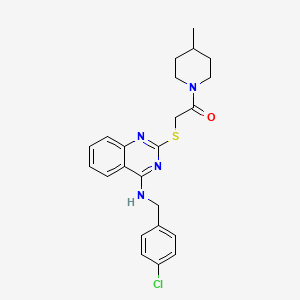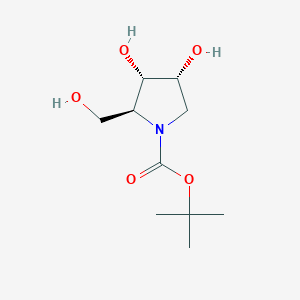
N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound with a complex molecular structure Its unique configuration makes it an intriguing subject of study in various scientific fields such as chemistry, biology, and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps. A common starting material is the ethoxyphenyl derivative, which undergoes acylation to introduce the acetyl group. Subsequent cyclization with hydrazine yields the pyrazole ring. Finally, sulfonylation with ethanesulfonyl chloride in the presence of a base such as triethylamine provides the target compound. Reaction conditions often include controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic pathways but optimized for scalability. Catalysts, continuous flow reactors, and automated systems are often employed to enhance efficiency and reduce production costs. Purification processes such as recrystallization and chromatography ensure the compound's quality meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound is prone to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions often modify the functional groups attached to the central pyrazole and phenyl rings, affecting the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups or modify existing ones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce ketones and other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by reagents like halogens, alkyl halides, and nucleophiles under controlled pH and temperature conditions.
Major Products Formed: Depending on the specific reaction conditions, the major products can vary significantly. Oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction typically produces alcohols or amines. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound holds significant promise in several research domains:
Chemistry: It's often studied for its unique reactivity and as a starting point for synthesizing more complex molecules.
Biology: Researchers explore its potential as an enzyme inhibitor or as a molecular probe to study biological processes.
Medicine: Its pharmacological properties are investigated for potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects is deeply rooted in its molecular interactions:
Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, leading to alterations in cellular pathways. It may bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating signal transduction processes. These interactions can result in therapeutic effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
These compounds share structural similarities but differ in the substituents on the pyrazole and phenyl rings, leading to distinct chemical properties and potential applications. The presence of the ethoxy group in N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide imparts unique steric and electronic effects, enhancing its reactivity and specificity in various applications.
That should cover the essential aspects of the compound. If there's anything else you'd like to know, just say the word.
Propiedades
IUPAC Name |
N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-21-12-7-6-11-18(21)20-14-19(22-24(20)15(3)25)16-9-8-10-17(13-16)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFMKYLWEZUNJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2359370.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)
![8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359375.png)

![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2359379.png)

![2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2359381.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)

